molecular formula C16H16O3 B3071692 2-(1,1'-Biphenyl-4-yloxy)butanoic acid CAS No. 101169-14-6

2-(1,1'-Biphenyl-4-yloxy)butanoic acid

Cat. No.: B3071692
CAS No.: 101169-14-6
M. Wt: 256.3 g/mol
InChI Key: IFFDDRHVXNKUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(1,1’-Biphenyl-4-yloxy)butanoic acid typically involves the reaction of 4-bromobiphenyl with butanoic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Chemical Reactions Analysis

2-(1,1’-Biphenyl-4-yloxy)butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,1’-Biphenyl-4-yloxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)butanoic acid involves its interaction with fungal cells. It inhibits the mitochondrial respiration process in fungi by blocking the electron transport chain, leading to the disruption of energy production and ultimately causing cell death. The molecular targets include the cytochrome bc1 complex in the mitochondrial membrane.

Comparison with Similar Compounds

2-(1,1’-Biphenyl-4-yloxy)butanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-phenylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFDDRHVXNKUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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